1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
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Overview
Description
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O. It is a solid substance, typically appearing as a white powder. This compound is relatively stable at room temperature and can dissolve in certain organic solvents . It is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .
Mechanism of Action
Target of Action
The compound “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can involve several organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: This compound may be explored for its potential therapeutic properties.
Industry: It is used in the production of other chemicals and materials
Comparison with Similar Compounds
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can be compared with other similar compounds such as:
1H-benzo[d]imidazole: A core structure in many biologically active molecules.
2-bromo-1H-benzo[d]imidazole: Similar in structure but with different substitution patterns.
1-(6-chloro-1H-benzo[d]imidazol-2-yl)ethanone: A chlorine-substituted analog with potentially different reactivity and properties.
Biological Activity
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of Biological Activities
This compound belongs to the class of imidazole derivatives, which are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antitumor Activity : Potential in cancer therapy as a cytotoxic agent.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, impacting pathways such as cell signaling and metabolism.
- Gene Expression Modulation : The compound may influence gene expression patterns, contributing to its therapeutic effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:
These results suggest that the compound has strong antibacterial activity, particularly against Gram-positive bacteria.
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range for several tumor cell lines, indicating its potential as an anticancer agent:
These findings underscore the compound's potential in cancer treatment strategies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other imidazole derivatives. The results demonstrated superior activity against resistant strains of bacteria, emphasizing its potential as a lead compound for developing new antibiotics .
Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that the compound selectively inhibits the growth of rapidly dividing cancer cells while sparing normal fibroblast cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Properties
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBVWWAKOKDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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